molecular formula C14H20O B14405461 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol CAS No. 88372-03-6

2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

Cat. No.: B14405461
CAS No.: 88372-03-6
M. Wt: 204.31 g/mol
InChI Key: DUZUVTXFLQEYOT-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylhex-5-en-3-yl)phenol is an organic compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of a methyl group and a 2-methylhex-5-en-3-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 2-methylhex-5-en-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylhex-5-en-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-Methyl-4-(2-methylhex-5-en-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

2-Methyl-4-(2-methylhex-5-en-3-yl)phenol can be compared with other similar compounds, such as:

    Phenol: The parent compound, which lacks the additional alkyl groups.

    2-Methylphenol: A simpler derivative with only a methyl group attached to the benzene ring.

    4-(2-methylhex-5-en-3-yl)phenol: A similar compound with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88372-03-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-4-(2-methylhex-5-en-3-yl)phenol

InChI

InChI=1S/C14H20O/c1-5-6-13(10(2)3)12-7-8-14(15)11(4)9-12/h5,7-10,13,15H,1,6H2,2-4H3

InChI Key

DUZUVTXFLQEYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)C(C)C)O

Origin of Product

United States

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